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Compound of Interest

Compound Name: 4-Butylsulfanylquinazoline

Cat. No.: B15195083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the predicted spectroscopic data for 4-
Butylsulfanylquinazoline, a molecule of interest in medicinal chemistry and drug discovery.
Due to the limited availability of published experimental spectra for this specific compound, this
document presents a predicted dataset based on the analysis of analogous structures and
established spectroscopic principles. The information herein is intended to serve as a valuable
reference for the characterization and identification of 4-Butylsulfanylquinazoline and its
derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-Butylsulfanylquinazoline.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

~8.80 S 1H H2 (Quinazoline ring)
~8.10 d 1H H5 (Quinazoline ring)
~7.90 d 1H H8 (Quinazoline ring)
~7.75 t 1H H7 (Quinazoline ring)
~7.55 t 1H H6 (Quinazoline ring)
~3.40 t 2H -S-CH2-CH2-CH2-CHs
~1.80 sextet 2H -S-CH2-CHz2-CH2-CHs
~1.50 sextet 2H -S-CH2-CH2-CH2-CHs
~0.95 t 3H -S-CH2-CH2-CH2-CHs

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. Coupling
constants (J) are predicted to be in the range of 7-8 Hz for the alkyl chain.

Table 2: Predicted **C NMR Data (125 MHz, CDCIs3)
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Chemical Shift (6) ppm

Assignment

~168.0 C4 (Quinazoline ring)
~160.5 C2 (Quinazoline ring)
~151.0 C8a (Quinazoline ring)
~134.0 C7 (Quinazoline ring)
~128.5 C5 (Quinazoline ring)
~127.0 C8 (Quinazoline ring)
~126.5 C6 (Quinazoline ring)
~123.0 C4a (Quinazoline ring)
~32.0 -S-CH2-CH2-CH2-CHs
~31.0 -S-CH2-CH2-CH2-CHs
~22.0 -S-CH2-CH2-CH2-CHs
~13.8 -S-CH2-CH2-CH2-CHs

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
2950-2850 Strong Aliphatic C-H stretch
] C=C and C=N stretching

~1610, ~1570, ~1480 Medium-Strong ] ] )

(Quinazoline ring)
~1450 Medium CH:z bending
~1380 Medium CHs bending
~1200-1000 Medium C-N stretching

Aromatic C-H out-of-plane
~750 Strong )

bending
~700-600 Weak-Medium C-S stretching

Table 4: Predicted Mass Spectrometry Data
(Electrospray lonization, ESI+)
m/z

Interpretation

219.0950 [M+H]* (Calculated for C12H15N2S*)

218.0878 [M]* (Molecular ion, Calculated for C12H14N2S)
161.0583 [M - CaHo]* (Loss of butyl group)

130.0531 [Quinazoline]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra would be acquired on a 500 MHz spectrometer. The sample of 4-
Butylsulfanylquinazoline (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% (v/v) TMS as an internal standard. The *H NMR spectrum
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would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a
relaxation delay of 1 second. For the 13C NMR spectrum, a spectral width of 240 ppm, an
acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton
decoupling.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid or
liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded in
the range of 4000-400 cm~1 with a resolution of 4 cm~1. A background spectrum of the clean
ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectra would be obtained using a time-of-flight (TOF) mass
spectrometer equipped with an electrospray ionization (ESI) source. The sample would be
dissolved in a suitable solvent such as acetonitrile or methanol at a concentration of
approximately 1 mg/mL and introduced into the ESI source via direct infusion or through a
liquid chromatography (LC) system. The analysis would be performed in positive ion mode with
a capillary voltage of 3.5 kV, a drying gas temperature of 300 °C, and a nebulizer pressure of
30 psi. The mass-to-charge ratio (m/z) would be scanned over a range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized compound like 4-Butylsulfanylquinazoline.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15195083?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15195083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

